![molecular formula C19H21N5OS B2682462 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 898624-79-8](/img/structure/B2682462.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide” is a derivative of 1,2,4-triazole . The 1,2,4-triazole derivatives are known for their multidirectional biological activity . The molecular formula of the compound is C11H13N5OS and it has a molecular weight of 263.32 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the reaction of appropriate hydrazide compounds with 1,4-substituted thiosemicarbazides . The 1,4-substituted thiosemicarbazides are then converted into 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its molecular formula, C11H13N5OS. It contains a 1,2,4-triazole ring which is a five-membered ring with three nitrogen atoms and two carbon atoms .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives are diverse due to the presence of multiple reactive sites in the molecule . The reactions can involve the nitrogen atoms in the triazole ring or the functional groups attached to the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure. It is likely to be a solid at room temperature, given its molecular weight . The presence of multiple nitrogen atoms and a sulfur atom suggests that it may form hydrogen bonds with water, affecting its solubility .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a compound of interest due to its potential in various scientific research applications, particularly in the synthesis of pharmacologically active derivatives. The compound's derivatives have been explored for their antiexudative activity, showcasing the pharmacological potential of 1,2,4-triazole derivatives. In research conducted by Chalenko et al. (2019), derivatives exhibited anti-exudative properties in experimental models, outperforming reference drugs in some cases. This highlights the compound's relevance in developing new therapeutic agents with minimized toxicity and enhanced efficacy (Chalenko et al., 2019).
Crystal Structure Analysis
The study of crystal structures provides insight into the molecular conformation and potential intermolecular interactions that may influence the compound's biological activity. Research by Subasri et al. (2017) on similar sulfanyl acetamide derivatives revealed folded molecular conformations, which could be pivotal in understanding the compound's interaction with biological targets. Such structural insights are crucial for rational drug design, enabling the optimization of molecular properties for specific therapeutic applications (Subasri et al., 2017).
Antimicrobial and Antitumor Activity
Derivatives of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide have been evaluated for their antimicrobial and antitumor activities, indicating the compound's utility in developing new treatments for infectious diseases and cancer. Lahtinen et al. (2014) synthesized sulfanilamide derivatives that were characterized and tested for their antibacterial and antifungal activities, demonstrating the potential of these derivatives in addressing microbial resistance (Lahtinen et al., 2014). Similarly, Yurttaş et al. (2015) reported the synthesis of benzothiazole derivatives bearing different heterocyclic rings, including some with notable antitumor activity against human tumor cell lines, underscoring the compound's versatility in medicinal chemistry (Yurttaş et al., 2015).
Antiviral Research
The exploration of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives for antiviral and virucidal activities presents another facet of the compound's scientific applications. Wujec et al. (2011) synthesized derivatives and assessed their effects against human adenovirus and ECHO-9 virus, identifying compounds with the potential to inhibit viral replication. This research avenue is particularly relevant in the context of emerging viral infections, offering a basis for the development of new antiviral agents (Wujec et al., 2011).
Zukünftige Richtungen
Future research on 1,2,4-triazole derivatives could focus on further elucidating their mechanism of action and exploring their potential as antibacterial agents . Additionally, the synthesis of new 1,2,4-triazole derivatives and the investigation of their properties could be a fruitful area of research .
Wirkmechanismus
Target of Action
It’s known that 1,2,4-triazoles possess enormous biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that 1,2,4-triazoles interact with their targets and cause various biological changes .
Biochemical Pathways
1,2,4-triazoles are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
It’s known that 1,2,4-triazoles have various biological activities .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-8-9-16(10-14(13)2)21-18(25)12-26-19-23-22-17(24(19)20)11-15-6-4-3-5-7-15/h3-10H,11-12,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUUSFVPXWIIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

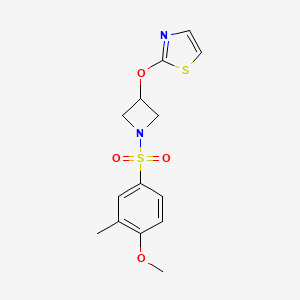

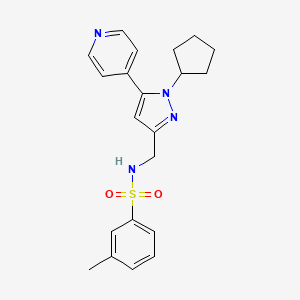
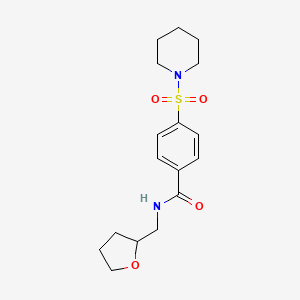


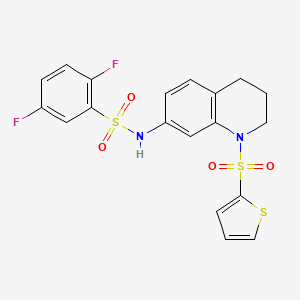

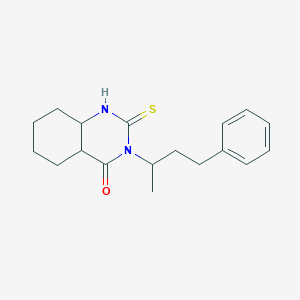
![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2682395.png)
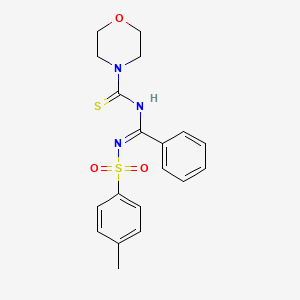
![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2682398.png)
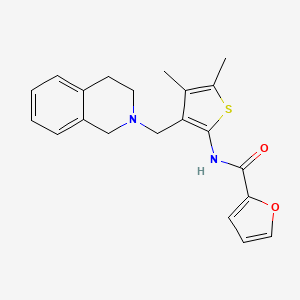
![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2682402.png)